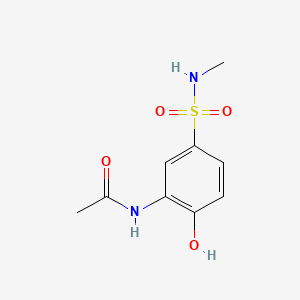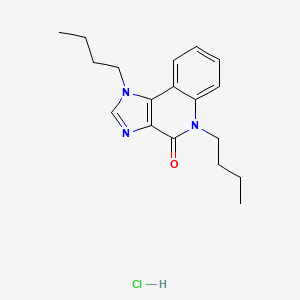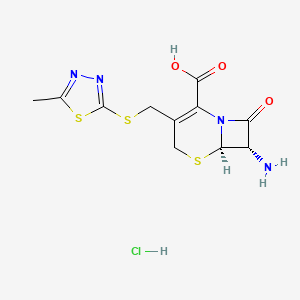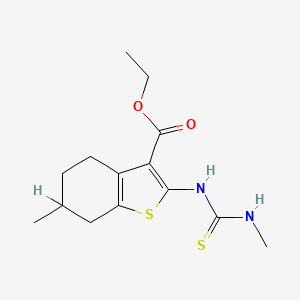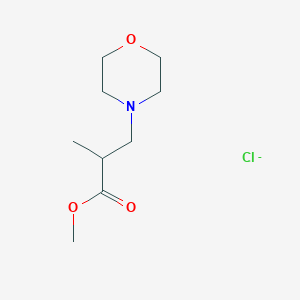
4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-metoxi-5-((((2-metoxi-5-sulfofenil)amino)carbonil)amino)-2-nitrobencensulfónico, sal sódica es un compuesto orgánico complejo con aplicaciones significativas en diversos campos científicos. Este compuesto se caracteriza por su intrincada estructura molecular, que incluye múltiples grupos funcionales como metoxi, sulfofenil y nitro. Se utiliza comúnmente en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-metoxi-5-((((2-metoxi-5-sulfofenil)amino)carbonil)amino)-2-nitrobencensulfónico, sal sódica implica múltiples pasos, cada uno de los cuales requiere condiciones de reacción específicas. El proceso generalmente comienza con la nitración de un compuesto aromático adecuado, seguido de reacciones de sulfonación y metoxilación. El producto final se obtiene a través de una serie de pasos de purificación, incluida la recristalización y la cromatografía.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se amplía utilizando reactores de flujo continuo y sistemas automatizados para garantizar la coherencia y la eficiencia. El uso de tecnologías avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas (MS) es común para controlar la calidad y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-metoxi-5-((((2-metoxi-5-sulfofenil)amino)carbonil)amino)-2-nitrobencensulfónico, sal sódica experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de los sulfóxidos y sulfófonos correspondientes.
Reducción: Las reacciones de reducción generalmente implican el uso de agentes reductores como el borohidruro de sodio o el gas hidrógeno, lo que da como resultado la formación de aminas y otros derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), peróxido de hidrógeno (H₂O₂)
Reducción: Borohidruro de sodio (NaBH₄), gas hidrógeno (H₂)
Sustitución: Hidróxido de sodio (NaOH), ácido clorhídrico (HCl)
Principales productos formados
Aplicaciones Científicas De Investigación
El ácido 4-metoxi-5-((((2-metoxi-5-sulfofenil)amino)carbonil)amino)-2-nitrobencensulfónico, sal sódica se utiliza ampliamente en la investigación científica debido a sus versátiles propiedades químicas. Algunas de sus aplicaciones clave incluyen:
Química: Utilizado como reactivo en síntesis orgánica y química analítica.
Biología: Employed in biochemical assays and as a marker for specific biological processes.
Medicina: Investigado por sus potenciales efectos terapéuticos y como herramienta de diagnóstico.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-metoxi-5-((((2-metoxi-5-sulfofenil)amino)carbonil)amino)-2-nitrobencensulfónico, sal sódica implica su interacción con dianas moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos bioquímicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-metoxi-5-((((2-metoxi-5-sulfofenil)amino)carbonil)amino)-2-nitrobencensulfónico
- Ácido 4-metoxi-5-((((2-metoxi-5-sulfofenil)amino)carbonil)amino)-2-nitrobencensulfónico, sal potásica
Unicidad
En comparación con compuestos similares, el ácido 4-metoxi-5-((((2-metoxi-5-sulfofenil)amino)carbonil)amino)-2-nitrobencensulfónico, sal sódica es único debido a su forma específica de sal sódica, que influye en su solubilidad, reactividad y comportamiento químico general. Esta singularidad lo hace particularmente valioso en aplicaciones donde estas propiedades son cruciales.
Propiedades
Número CAS |
84787-95-1 |
|---|---|
Fórmula molecular |
C15H13N3Na2O11S2 |
Peso molecular |
521.4 g/mol |
Nombre IUPAC |
disodium;4-methoxy-5-[(2-methoxy-5-sulfonatophenyl)carbamoylamino]-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H15N3O11S2.2Na/c1-28-12-4-3-8(30(22,23)24)5-9(12)16-15(19)17-10-6-14(31(25,26)27)11(18(20)21)7-13(10)29-2;;/h3-7H,1-2H3,(H2,16,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clave InChI |
DACXLTXHUFXWMS-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])NC(=O)NC2=CC(=C(C=C2OC)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



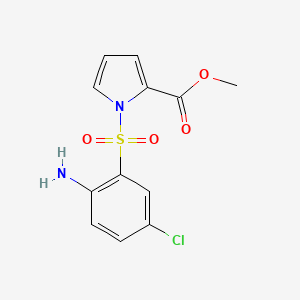
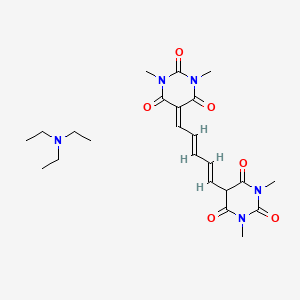
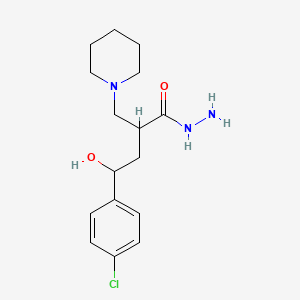
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)



